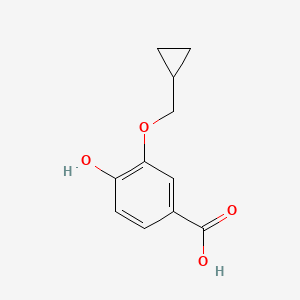

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by a cyclopropylmethoxy group attached to the benzene ring at the 3-position and a hydroxyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid typically begins with commercially available 4-hydroxybenzoic acid.

Cyclopropylmethoxylation: The hydroxyl group at the 4-position can be protected using a suitable protecting group, such as a silyl ether. The protected intermediate is then subjected to a nucleophilic substitution reaction with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to introduce the cyclopropylmethoxy group.

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Solvent recycling and purification steps are also integrated to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form the corresponding quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of both hydroxyl and carboxyl groups makes it a candidate for interactions with biological targets, such as enzymes and receptors.

Medicine

Medically, derivatives of this compound are investigated for their anti-inflammatory and anticancer properties. The cyclopropyl group is known to enhance the metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity and selectivity by fitting into hydrophobic pockets of the target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxybenzoic acid: Lacks the cyclopropylmethoxy group, making it less hydrophobic and potentially less bioactive.

3-Methoxy-4-hydroxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, leading to different electronic and steric properties.

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid: Contains both cyclopropylmethoxy and methoxy groups, which can further alter its chemical behavior and biological activity.

Uniqueness

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic characteristics. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and stability.

Biologische Aktivität

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- CAS Number : 69648375

This compound features a cyclopropylmethoxy group attached to a hydroxylated benzoic acid structure, which influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria and fungi. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

| Microorganism Type | Activity | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibitory | |

| Gram-negative Bacteria | Inhibitory | |

| Fungi | Inhibitory |

Antioxidant Properties

The compound demonstrates notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies suggest that it can scavenge free radicals and enhance the body's endogenous antioxidant defenses.

- Mechanism : The antioxidant effect may be attributed to the hydroxyl group on the aromatic ring, which can donate electrons to neutralize free radicals.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.

- Case Study : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : It modulates signaling pathways related to cell proliferation and apoptosis.

- Gene Expression Regulation : The compound influences the expression of genes associated with oxidative stress and inflammation.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Treatments : Potential use in developing new antibiotics or antifungal agents.

- Antioxidant Supplements : Could be formulated as a dietary supplement to enhance antioxidant defenses.

- Anti-inflammatory Drugs : May serve as a lead compound for new anti-inflammatory medications.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Preliminary results indicate favorable absorption characteristics, with significant plasma concentrations achieved after oral administration in animal models.

Summary of Key Research Findings

Eigenschaften

IUPAC Name |

3-(cyclopropylmethoxy)-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGNRCZMIIWDPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741055 |

Source

|

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243391-44-7 |

Source

|

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.